![molecular formula C23H17N B14252384 4-[2-(Pyren-1-YL)ethyl]pyridine CAS No. 411209-45-5](/img/structure/B14252384.png)
4-[2-(Pyren-1-YL)ethyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(Pyren-1-yl)ethyl]pyridine is an organic compound that belongs to the class of pyrene-pyridine derivatives. This compound is known for its unique optical properties, making it a subject of interest in various scientific fields, including chemistry, biology, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Pyren-1-yl)ethyl]pyridine typically involves the reaction of pyrene with pyridine derivatives. One common method includes the use of 1-pyrenecarboxaldehyde and 2-acetyl thiophene in the presence of a base such as potassium hydroxide in ethanol . The reaction is carried out at room temperature, leading to the formation of the desired product.
Industrial Production Methods
These methods often utilize automated reactors and continuous flow systems to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(Pyren-1-yl)ethyl]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrene-pyridine carboxylic acids, while reduction can produce pyrene-pyridine alcohols .
Aplicaciones Científicas De Investigación
4-[2-(Pyren-1-yl)ethyl]pyridine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-[2-(Pyren-1-yl)ethyl]pyridine involves its interaction with various molecular targets. In biological systems, it can bind to specific proteins or nucleic acids, altering their function. The compound’s optical properties are attributed to its ability to undergo protonation and deprotonation cycles, as well as complexation with metal ions . These interactions can modulate its electronic structure and, consequently, its optical behavior .
Comparación Con Compuestos Similares
Similar Compounds
4-(Pyren-1-yl)pyridine: Similar in structure but lacks the ethyl linker, resulting in different optical properties.
2,6-Di(1H-pyrazol-1-yl)-4-(pyren-1-yl)pyridine: Contains additional pyrazolyl groups, which can further modulate its electronic and optical properties.
Uniqueness
4-[2-(Pyren-1-yl)ethyl]pyridine is unique due to its combination of pyrene and pyridine moieties connected by an ethyl linker. This structure provides a balance between rigidity and flexibility, enhancing its suitability for various applications, particularly in the field of nonlinear optics .
Propiedades
Número CAS |
411209-45-5 |
|---|---|
Fórmula molecular |
C23H17N |
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
4-(2-pyren-1-ylethyl)pyridine |
InChI |
InChI=1S/C23H17N/c1-2-18-8-9-20-7-6-17(5-4-16-12-14-24-15-13-16)21-11-10-19(3-1)22(18)23(20)21/h1-3,6-15H,4-5H2 |
Clave InChI |
ITQYAQAFDKSRBD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCC5=CC=NC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


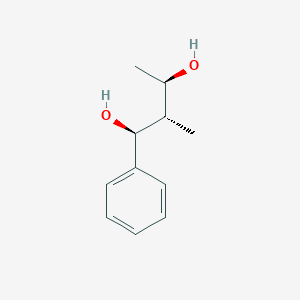
![3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B14252311.png)
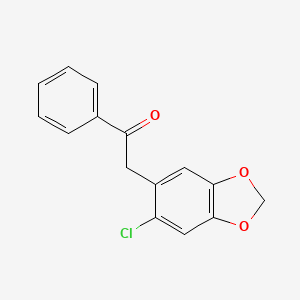
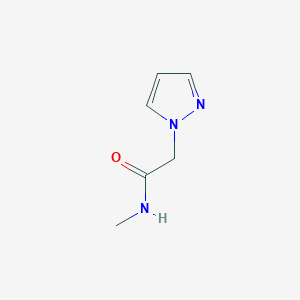
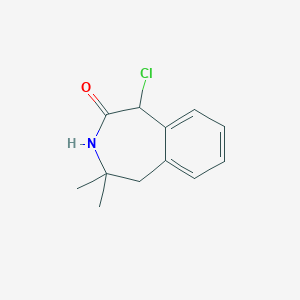
![2-{2-[(4-Ethoxyphenyl)tellanyl]ethyl}-1,3-dioxane](/img/structure/B14252337.png)
![{[(4-Aminophenyl)(hydroxy)phosphoryl]methyl}phosphonic acid](/img/structure/B14252345.png)
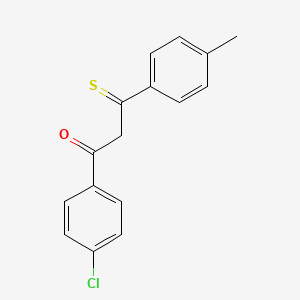
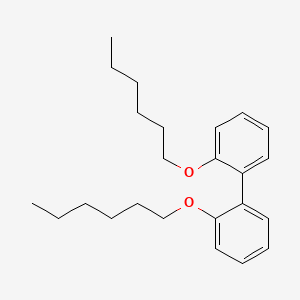
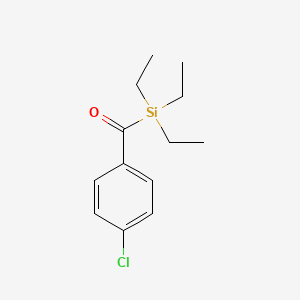

![N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methoxynicotinamide](/img/structure/B14252368.png)
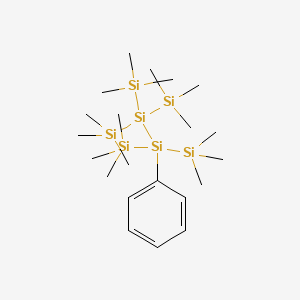
![N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl]butanamide](/img/structure/B14252372.png)
